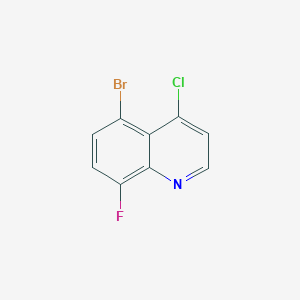
5-Bromo-4-chloro-8-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-8-fluoroquinoline is a chemical compound with the CAS Number: 1065093-13-1 . It has a molecular weight of 260.49 . It is a solid substance that is stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4BrClFN/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H . The InChI key is VKLBEBOKQVNTLX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 260.49 .Applications De Recherche Scientifique
Metalation and Functionalization
5-Bromo-4-chloro-8-fluoroquinoline serves as a versatile precursor in metalation and functionalization reactions. The compound's halogen atoms can be selectively replaced with other functional groups, facilitating the synthesis of a wide array of derivatives. This reactivity is exploited to introduce different functional groups sequentially, leading to compounds with varied biological and chemical properties (Ondi, Volle, & Schlosser, 2005).
Synthesis of Biological Active Compounds
Research has shown that derivatives of this compound can exhibit significant biological activities. For instance, the compound's derivatives have been screened for antibacterial and antifungal properties, demonstrating broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, and some compounds have shown remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Cytotoxic Studies
The compound and its derivatives have been evaluated for their cytotoxic potential against various cancer cell lines. Certain derivatives, especially those involving metal complexes with Co(III), Ni(II), and Cu(II), have shown enhanced antiproliferative activity, suggesting their potential as chemotherapeutic agents (Kotian et al., 2021).
Synthetic Methodologies
The compound is a key intermediate in the synthesis of various pharmacologically relevant structures. Its utility in developing PI3K/mTOR inhibitors highlights its significance in medicinal chemistry research. Optimizing synthetic routes to enhance yield and purity is an ongoing area of study, demonstrating its crucial role in drug discovery (Nishimura & Saitoh, 2016).
Material Science Applications
Beyond biological activities, this compound derivatives have been explored in material sciences, such as in the development of photochromic compounds. These compounds exhibit thermal and photo-induced isomerization, which can be leveraged in creating smart materials and sensors (Voloshin et al., 2008).
Safety and Hazards
5-Bromo-4-chloro-8-fluoroquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
5-bromo-4-chloro-8-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLBEBOKQVNTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Methylphenyl)-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline](/img/structure/B2637392.png)
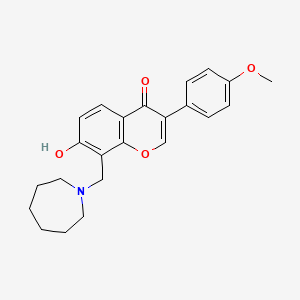
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2637396.png)
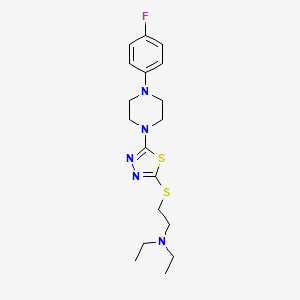
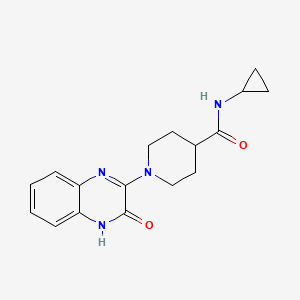
![N-(4-fluorophenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2637400.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637401.png)
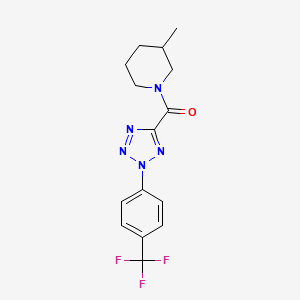
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B2637407.png)
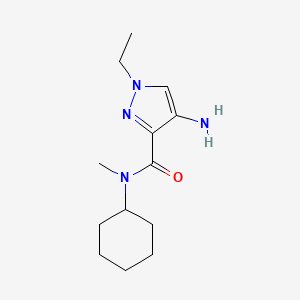
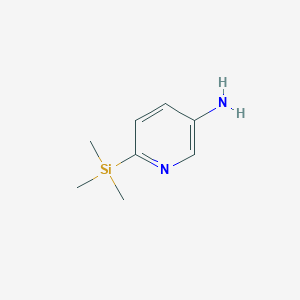
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2637410.png)
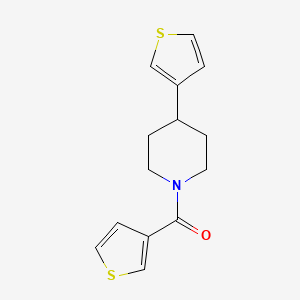
![6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2637413.png)
